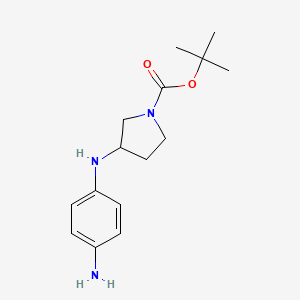

3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Vue d'ensemble

Description

Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate is a synthetic compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol

Méthodes De Préparation

The synthesis of tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-aminoaniline under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as Dess-Martin periodinane, to facilitate the formation of the desired product . The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the target compound.

Analyse Des Réactions Chimiques

Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as Dess-Martin periodinane to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as Dess-Martin periodinane, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that can enhance the efficacy of therapeutic agents.

Key Insights:

- Mechanism of Action : Research indicates that derivatives of this compound can interact with neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .

- Case Study : A study demonstrated the synthesis of novel derivatives using this compound, which showed improved binding affinity to serotonin receptors compared to existing drugs .

Biochemical Research

In biochemical studies, this compound is used to investigate neurotransmitter mechanisms, aiding in the understanding of brain function and the development of new therapies.

Key Insights:

- Neurotransmitter Studies : It has been utilized in studies examining the effects of neurotransmitters on neuronal activity, providing insights into synaptic transmission processes .

- Case Study : Researchers employed this compound to analyze the effects of specific neurotransmitter inhibitors, revealing its potential as a tool for studying synaptic plasticity .

Drug Formulation

The chemical properties of 3-[(4-amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester] make it suitable for enhancing drug delivery systems.

Key Insights:

- Bioavailability Improvement : The compound's ester form can improve solubility and stability, leading to better bioavailability of drugs in clinical settings .

- Case Study : In formulations aimed at delivering poorly soluble drugs, this compound was incorporated into lipid-based carriers, resulting in enhanced therapeutic effects in animal models .

Analytical Chemistry

This compound is also utilized as a standard in analytical methods, facilitating the quantification of related compounds in complex biological samples.

Key Insights:

- Standardization : Its use as a reference standard helps ensure accuracy in assays measuring related pharmacological agents .

- Case Study : A method developed for high-performance liquid chromatography (HPLC) employed this compound as a standard, achieving high precision in quantifying drug concentrations in plasma samples .

Material Science

The unique chemical structure allows for applications beyond pharmaceuticals, particularly in developing novel materials with specific functional properties.

Key Insights:

- Polymer Development : This compound has been explored for creating polymers that exhibit desirable mechanical and thermal properties .

- Case Study : Research on polymer composites incorporating this compound showed enhanced durability and resistance to environmental stressors, indicating its potential in material engineering applications .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders | Improved binding affinity to serotonin receptors |

| Biochemical Research | Investigates neurotransmitter mechanisms | Tool for studying synaptic plasticity |

| Drug Formulation | Enhances drug delivery systems | Improved bioavailability in formulations |

| Analytical Chemistry | Used as a standard for quantifying compounds | High precision achieved in HPLC assays |

| Material Science | Development of polymers with specific properties | Enhanced durability and resistance |

Mécanisme D'action

The mechanism of action of tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes . By inhibiting PARP, the compound can induce DNA damage and cell death in cancer cells, making it a potential therapeutic agent for cancer treatment.

Comparaison Avec Des Composés Similaires

Tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: This compound has a similar structure but contains a pyrazole ring instead of an aniline group.

Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a piperidine ring and an aminomethyl group, providing different chemical properties and applications.

Tert-butyl (S)-3-(4-aminophenyl)piperidine-1-carboxylate: This compound has a piperidine ring and is used as an intermediate in the synthesis of pharmaceuticals.

The uniqueness of tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical and biological properties.

Activité Biologique

3-[(4-Amino-phenylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester], also known as tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate, is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula: C₁₅H₂₃N₃O₂

- Molecular Weight: 277.36 g/mol

- CAS Number: 1159976-32-5

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-aminoaniline in an organic solvent such as dichloromethane, often using a catalyst like Dess-Martin periodinane to promote the reaction .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. This inhibition can lead to increased cellular apoptosis in cancer cells, making it a candidate for anticancer therapies .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential effectiveness in cancer treatment. In vitro studies have demonstrated substantial growth inhibition against various cancer cell lines, including A549 and MCF-7 .

Antiviral Properties

The compound has also been studied for its antiviral activity. Certain derivatives have shown effectiveness against viruses such as the tobacco mosaic virus (TMV) and herpes simplex virus type 1 (HSV-1). The mechanisms involve disrupting viral replication processes, which could lead to the development of new antiviral agents .

Research Findings and Case Studies

Applications

The compound's unique properties make it suitable for various applications:

Pharmaceutical Development:

Utilized as an intermediate in synthesizing drugs targeting neurological disorders and cancer therapies.

Biochemical Research:

Serves as a tool for studying neurotransmitter mechanisms and cellular processes.

Analytical Chemistry:

Acts as a standard for quantifying related compounds in complex biological samples.

Material Science:

Its chemical structure allows for applications in developing novel materials with specific functional properties .

Propriétés

IUPAC Name |

tert-butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-13(10-18)17-12-6-4-11(16)5-7-12/h4-7,13,17H,8-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQCXXWVNOKLOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670753 | |

| Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159976-32-5 | |

| Record name | tert-Butyl 3-(4-aminoanilino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.